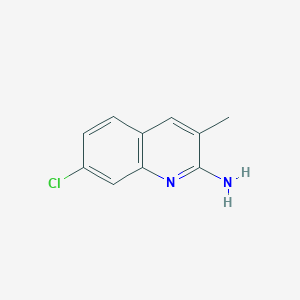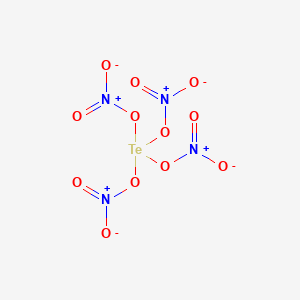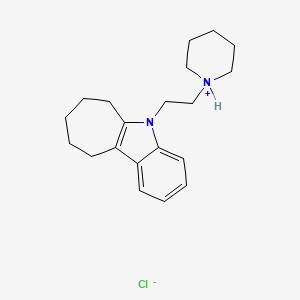
5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride typically involves multi-step organic reactions. The starting materials often include indole derivatives and piperidine. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets could make it useful in drug discovery and development.
Medicine
In medicine, 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride could be investigated for its pharmacological properties. It might exhibit activity as an agonist or antagonist at certain receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride would depend on its specific interactions with molecular targets. It might bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other indole derivatives and piperidine-containing molecules. Examples include:
- 5,6,7,8-Tetrahydro-5-(2-piperidinoethyl)-indole
- 5,6,7,8,9,10-Hexahydro-5-(2-morpholinoethyl)-cyclohept(b)indole
Uniqueness
What sets 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride apart is its specific ring structure and the presence of both indole and piperidine moieties. This unique combination of structural features can confer distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Propiedades
Número CAS |
17901-74-5 |
|---|---|
Fórmula molecular |
C20H29ClN2 |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
5-(2-piperidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole;chloride |
InChI |
InChI=1S/C20H28N2.ClH/c1-3-9-17-18-10-5-6-12-20(18)22(19(17)11-4-1)16-15-21-13-7-2-8-14-21;/h5-6,10,12H,1-4,7-9,11,13-16H2;1H |
Clave InChI |
BXRYAWLSMILYEC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)N(C3=CC=CC=C23)CC[NH+]4CCCCC4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


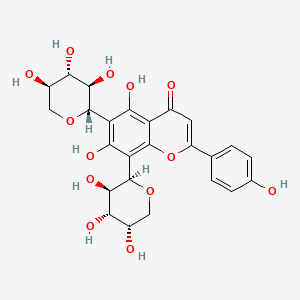
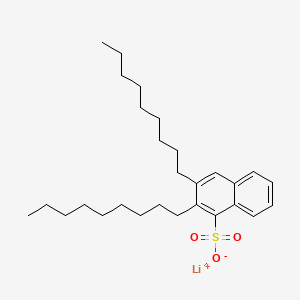
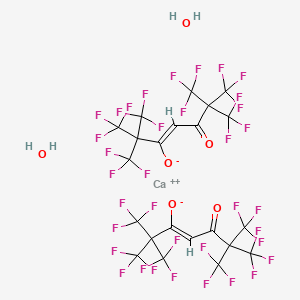
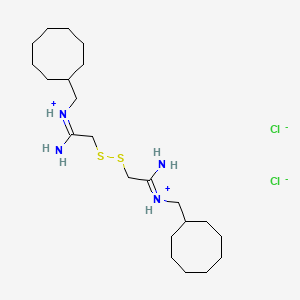

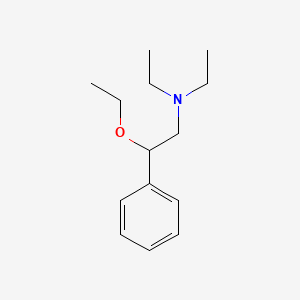
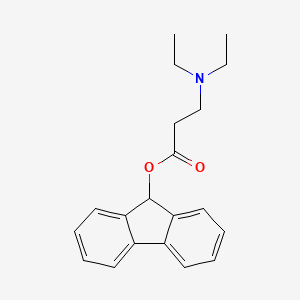
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
